molecular formula C13H23N3S B11785319 N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine

Cat. No.: B11785319
M. Wt: 253.41 g/mol
InChI Key: KACOZLNKQSDSRY-UHFFFAOYSA-N
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Description

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is a substituted thiazole derivative featuring a thiazole core with two amine groups at the 2- and 4-positions. The 2-position is substituted with a cyclohexylmethyl group, while the 4-position bears an isopropyl moiety.

Properties

Molecular Formula

C13H23N3S

Molecular Weight

253.41 g/mol

IUPAC Name

2-N-(cyclohexylmethyl)-2-N-propan-2-yl-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C13H23N3S/c1-10(2)16(13-15-12(14)9-17-13)8-11-6-4-3-5-7-11/h9-11H,3-8,14H2,1-2H3

InChI Key

KACOZLNKQSDSRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCCC1)C2=NC(=CS2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via nucleophilic substitution reactions using cyclohexylmethyl halides.

    Introduction of Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : Thiazole (vs. pyrimidine in analogs) introduces distinct electronic properties. Thiazole’s sulfur atom may enhance lipophilicity and metabolic stability compared to pyrimidine’s nitrogen-rich core .

Isopropyl at N4 may reduce polar surface area relative to SP-2’s 4-chlorophenyl, impacting solubility and target binding .

Computational and Methodological Considerations

The Boys-Bernardi method () emphasizes precision in calculating molecular interaction energies, which is critical for docking studies. Applying such methods to the target compound could resolve its binding energetics relative to pyrimidine analogs, particularly in regions near energy minima (e.g., enzyme active sites) .

Biological Activity

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is a synthetic compound characterized by its thiazole core and two amine functional groups, with the molecular formula C13H20N4S. Its unique structure suggests potential for significant biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Characteristics

The compound features:

  • Thiazole Core : Known for its role in various pharmacological applications.
  • Amine Functional Groups : Contributing to reactivity and interaction with biological targets.
  • Substituents : Cyclohexylmethyl and isopropyl groups that may influence solubility and biological activity.

Preliminary studies indicate that compounds containing thiazole rings often exhibit diverse biological activities. The mechanisms of action for this compound may include:

  • Enzyme Inhibition : Potential to inhibit specific kinases or enzymes relevant in disease pathways.
  • Receptor Binding : Interaction with various biological receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against bacterial and fungal pathogens.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Activity Type Description Reference
AntimicrobialExhibited activity against specific bacterial strains in preliminary assays.
Kinase InhibitionPotential inhibitor of certain kinases involved in cancer pathways.
CytotoxicityEvaluated against human cell lines; showed selective cytotoxicity profiles.
Molecular DockingBinding affinity studies suggest effective interactions with target proteins.

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound Name Structural Features Unique Properties
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamineSimilar thiazole core with ethyl groupPotentially different biological activity profile
N2-(Isobutyl)-N2-propylthiazole-2,4-diamineIsobutyl group instead of cyclohexylmethylVariations in solubility and potency
5-Methylthiazole-2,4-diamineMethyl substitution on thiazole ringKnown for specific antimicrobial properties

This comparison illustrates how variations in substituents affect biological activity and application potential.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives, including this compound, against various pathogens. The compound demonstrated significant inhibition against Gram-positive bacteria.
  • Kinase Inhibition Studies : Research focused on kinase-targeted therapies has identified this compound as a promising candidate due to its structural features that align with known kinase inhibitors.

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